8-[5-(5,7-Dihydroxy-4-oxo-2,3-dihydrochromen-2-yl)-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-methoxyphenyl)chromen-4-one
Description
Properties
IUPAC Name |
8-[5-(5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl)-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-methoxyphenyl)chromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H22O10/c1-39-17-5-2-14(3-6-17)25-13-24(38)30-22(36)11-21(35)28(31(30)41-25)18-8-15(4-7-19(18)33)26-12-23(37)29-20(34)9-16(32)10-27(29)40-26/h2-11,13,26,32-36H,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNCNPVIQJBSDBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4=C(C=CC(=C4)C5CC(=O)C6=C(C=C(C=C6O5)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H22O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Natural Extraction and Isolation
Plant Sources and Extraction Protocols
This compound has been identified in species of the Cupressaceae family, including Taxodium distichum (bald cypress) and Metasequoia glyptostroboides (dawn redwood). Extraction typically involves polar solvents such as methanol or ethanol (70–80% v/v), followed by sequential liquid-liquid partitioning with ethyl acetate and n-butanol. The ethyl acetate fraction, enriched in biflavonoids, undergoes column chromatography over silica gel or Sephadex LH-20 with gradient elution (chloroform:methanol:water, 8:2:0.1 to 6:4:0.5).
Challenges in Natural Isolation
- Co-elution with structurally similar biflavonoids : The presence of amentoflavone and its derivatives necessitates high-performance liquid chromatography (HPLC) with C18 columns (5 μm, 250 × 4.6 mm) and isocratic elution (acetonitrile:0.1% formic acid, 35:65) for final purification.
- Degradation under acidic conditions : The labile 4-oxo group and phenolic hydroxyls require neutral pH during extraction to prevent decomposition.
Chemical Synthesis Strategies
Modular Assembly via Suzuki-Miyaura Coupling
A retrosynthetic approach divides the molecule into two flavone units:
- Unit A : 5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl fragment.
- Unit B : 5,7-dihydroxy-2-(4-methoxyphenyl)chromen-4-one fragment.
Synthesis of Unit A
- Starting material : Naringenin (5,7-dihydroxy-2-(4-hydroxyphenyl)chroman-4-one) is oxidized with Jones reagent (CrO₃/H₂SO₄) to yield 5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl ketone (83% yield).
- Protection of hydroxyl groups : Trimethylsilyl chloride (TMSCl) in pyridine selectively protects the 5- and 7-hydroxyls, leaving the 2′-hydroxyl free for coupling.
Synthesis of Unit B
- O-Methylation : Hesperetin (5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)chroman-4-one) undergoes selective methylation at the 4′-position using methyl iodide/K₂CO₃ in acetone (68% yield).
- Oxidative dehydrogenation : Treatment with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in dioxane converts the chroman-4-one to chromen-4-one (91% yield).
Coupling Reaction
Units A and B are linked via Suzuki-Miyaura cross-coupling using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in dimethoxyethane/water (4:1) at 80°C (52% yield). Deprotection with HF-pyridine restores hydroxyl groups (89% yield).
One-Pot Oxidative Dimerization
An alternative method employs FeCl₃-mediated oxidative coupling of 5,7-dihydroxy-2-(4-methoxyphenyl)chromen-4-one in dichloromethane at 25°C (Table 1).
Table 1: Optimization of Oxidative Dimerization Conditions
| Oxidant | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| FeCl₃ | DCM | 25 | 12 | 38 |
| Mn(OAc)₃ | EtOH | 60 | 8 | 22 |
| DDQ | THF | 40 | 24 | 17 |
Key findings:
Hybrid Approaches: Semisynthesis from Natural Precursors
Derivatization of Amentoflavone
Amentoflavone (a naturally occurring biflavonoid) serves as a starting material for partial synthesis:
- Selective O-methylation : Reaction with methyl iodide/Ag₂O in DMF selectively methylates the 4′- and 7′′ hydroxyls (56% yield).
- Reductive opening of the dihydrochromene ring : Hydrogenation over Pd/C in ethanol converts the 2,3-dihydrochromene moiety to a single bond, followed by re-oxidation with MnO₂ to restore conjugation (41% overall yield).
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
Table 2: Key NMR Assignments (DMSO-d₆, 600 MHz)
| Position | δH (ppm) | δC (ppm) | Multiplicity |
|---|---|---|---|
| 4-Oxo | - | 181.2 | - |
| 2′-H | 5.42 | 78.9 | d (J=6.8 Hz) |
| 4′-OCH₃ | 3.83 | 55.6 | s |
- HR-ESI-MS : [M-H]⁻ at m/z 565.0984 (calc. 565.0979 for C₃₂H₂₁O₁₀) confirms molecular formula.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.
Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives.
Scientific Research Applications
8-[5-(5,7-Dihydroxy-4-oxo-2,3-dihydrochromen-2-yl)-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-methoxyphenyl)chromen-4-one has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways. It can interact with specific enzymes and receptors, modulating their activity and leading to various biological responses. The exact mechanism of action may involve the inhibition of certain enzymes or the activation of specific signaling pathways.
Comparison with Similar Compounds
Biflavonoids with Varied Substituents
Glycosylated Derivatives
Compounds with Prenyl or Methyl Modifications
Structural and Functional Implications
- Hydroxyl vs. Methoxy Groups : Hydroxyl-rich analogues (e.g., ) exhibit higher antioxidant activity due to radical scavenging, while methoxy substitutions (e.g., ) improve metabolic stability .
- Stereochemistry : The (2S) configuration in may influence binding to chiral biological targets, such as enzymes or receptors .
- Glycosylation : Sugar moieties () enhance water solubility but may require enzymatic cleavage for activation, altering pharmacokinetics .
- Prenylation : Prenyl groups () increase affinity for lipid bilayers, relevant for antimicrobial or anticancer applications .
Analytical and Computational Tools
Biological Activity
The compound 8-[5-(5,7-Dihydroxy-4-oxo-2,3-dihydrochromen-2-yl)-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-methoxyphenyl)chromen-4-one is a complex chromone derivative with potential biological activities. This article explores its biological activity, focusing on antioxidant, anti-inflammatory, and anticancer properties, supported by case studies and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 542.49 g/mol. The compound features multiple hydroxyl groups that contribute to its biological activities.
Antioxidant Activity
Antioxidant activity is one of the primary biological functions attributed to this compound. It has been shown to scavenge free radicals effectively, thereby reducing oxidative stress in cells.
Table 1: Antioxidant Activity Studies
Anti-inflammatory Properties
Research indicates that this compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 and iNOS.
Case Study: Inhibition of Inflammatory Markers
A study conducted on LPS-stimulated macrophages revealed that treatment with the compound significantly decreased the levels of TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent .
Anticancer Potential
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines through mechanisms involving the modulation of apoptotic pathways.
Table 2: Anticancer Activity Studies
| Cancer Cell Line | Treatment Concentration | Effect Observed |
|---|---|---|
| MCF-7 (Breast) | 10 µM | Induction of apoptosis (Annexin V assay). |
| A549 (Lung) | 20 µM | Cell cycle arrest at G1 phase. |
| HeLa (Cervical) | 15 µM | Decreased viability (MTT assay). |
The biological effects of this compound are believed to stem from its ability to interact with various molecular targets:
- Antioxidant Mechanism : The hydroxyl groups facilitate the donation of electrons to free radicals.
- Anti-inflammatory Mechanism : The compound inhibits NF-kB signaling pathways, leading to reduced expression of inflammatory mediators.
- Anticancer Mechanism : It modulates the expression of Bcl-2 family proteins, promoting apoptosis in cancer cells.
Comparative Analysis
When compared to other known chromones like Baicalin and Isoginkgetin , this compound shows a unique profile due to its specific functional groups that enhance its solubility and bioavailability.
Table 3: Comparison with Other Chromones
| Compound | Antioxidant Activity | Anti-inflammatory Activity | Anticancer Activity |
|---|---|---|---|
| 8-[Compound] | High | Moderate | High |
| Baicalin | Moderate | High | Moderate |
| Isoginkgetin | Low | Moderate | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
